N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a structurally complex molecule featuring three key moieties:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in CNS-targeting compounds.
- 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a 2-fluorophenyl group, which may influence receptor binding selectivity and pharmacokinetic properties.
- Ethanesulfonamide: An aliphatic sulfonamide group, contributing to hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-2-30(26,27)23-14-19(16-7-8-20-21(13-16)29-15-28-20)25-11-9-24(10-12-25)18-6-4-3-5-17(18)22/h3-8,13,19,23H,2,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKXCJCSVDLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound's structure includes a benzo[d][1,3]dioxole moiety, a piperazine ring with a fluorophenyl substitution, and an ethanesulfonamide group. This unique combination may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. Flow cytometry analyses indicated that it induces apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 ± 3.95 μM .
- In Vivo Efficacy : Animal models further confirmed its efficacy, showing suppression of tumor growth in mice treated with the compound compared to control groups .
Table 1: Summary of Anticancer Activity
| Study Type | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | MCF (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| In Vivo | Tumor-bearing mice | Not specified | Tumor growth suppression |
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. It showed activity against several bacterial strains:
- Testing Against Bacteria : The compound was tested against Escherichia coli, Bacillus subtilis, and other pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 μg/mL |
| Bacillus subtilis | 6.25 μg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Tumor Growth : A study involving mice with induced tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to untreated controls.
- Clinical Implications : Given its dual action as both an anticancer and antibacterial agent, further clinical investigations are warranted to explore its potential in treating infections in cancer patients.
Comparison with Similar Compounds
Variations in Piperazine Substituents
The piperazine ring is a critical pharmacophore in many bioactive molecules. Key comparisons include:
Sulfonamide vs. Amide Functional Groups
The ethanesulfonamide group distinguishes the target compound from amide-containing analogs:
Key Insight : Ethanesulfonamide’s aliphatic nature likely enhances aqueous solubility and resistance to enzymatic degradation compared to amides or aromatic sulfonamides .
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Dopamine Receptor Selectivity : Piperazine-containing compounds (e.g., []) often target dopamine receptors. The 2-fluorophenyl substituent may confer selectivity for D2-like receptors over D1-like subtypes .
- CNS Penetration : The benzo[d][1,3]dioxole moiety is prevalent in neuroactive drugs (e.g., paroxetine), implying possible antidepressant or anxiolytic activity.
Physicochemical Properties
Note: The target compound’s higher molecular weight and fluorine content may increase lipophilicity compared to [], affecting distribution and half-life .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic pathway for this compound divides the structure into three key intermediates:
Coupling these components requires sequential alkylation, nucleophilic substitution, and sulfonylation reactions. Critical challenges include regioselective piperazine substitution, stereochemical control during benzodioxolyl coupling, and avoiding over-sulfonylation.
Synthesis of 4-(2-Fluorophenyl)piperazine
The fluorophenyl-piperazine core is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Nucleophilic Substitution with Aniline Derivatives
A modified Goldberg reaction employs 2-fluoroaniline and bis(2-chloroethyl)amine in refluxing toluene with potassium carbonate as a base. This method yields 4-(2-fluorophenyl)piperazine in 65–72% purity, requiring subsequent purification via recrystallization from ethanol/water mixtures.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 2-fluorobromobenzene with piperazine using Pd(OAc)₂/Xantphos in dioxane at 100°C achieves higher regioselectivity (85% yield). This method minimizes di- and tri-substituted byproducts.
Table 1: Comparison of Piperazine Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | Toluene | 65–72 | 90 |
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Dioxane | 85 | 98 |
Preparation of 2-(Benzo[d]dioxol-5-yl)ethylamine
The benzodioxolyl ethylamine intermediate is synthesized via reductive amination or nitrile reduction.
Coupling of Piperazine and Benzodioxolyl Ethylamine
The critical C–N bond formation between the piperazine and benzodioxolyl ethylamine employs reductive alkylation or Mitsunobu conditions.
Introduction of Ethanesulfonamide Group
Sulfonylation of the secondary amine is achieved using ethanesulfonyl chloride under Schotten-Baumann conditions.
Purification and Analytical Validation
Final purification employs flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol. Purity is validated via HPLC (C18 column, 95:5 acetonitrile/water) and NMR spectroscopy.
Table 2: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₅FN₂O₄S | HRMS |
| Melting Point | 148–150°C | DSC |
| Purity | >98% | HPLC |
| Retention Time | 6.7 min | C18, 1.0 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
